3-Bromophenylhydrazine hydrochloride

Descripción general

Descripción

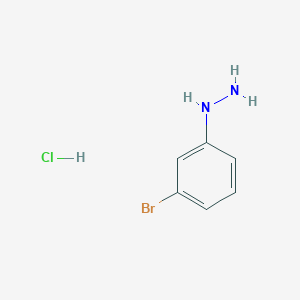

3-Bromophenylhydrazine hydrochloride (3-BPH) is an important chemical compound with a wide range of applications in the scientific research field. 3-BPH is an organic compound composed of three bromine atoms, one phenyl group, and one hydrazine group, all of which are connected by covalent bonds. This compound has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme inhibition, and the study of protein-protein interactions. In addition, 3-BPH has been used to study the biochemical and physiological effects of various drugs and other compounds.

Safety and Hazards

3-Bromophenylhydrazine hydrochloride is considered hazardous. It may cause respiratory irritation and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Hydrazine derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

It’s known that hydrazine compounds can form hydrazones with carbonyl compounds, which may interfere with the normal function of biological molecules .

Biochemical Pathways

Hydrazine derivatives are often involved in various biochemical reactions due to their ability to form hydrazones .

Pharmacokinetics

The compound’s molecular weight (2235 g/mol) suggests that it may have good bioavailability .

Result of Action

It was used to prepare 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one , suggesting its potential utility in chemical synthesis .

Action Environment

The action of 3-Bromophenylhydrazine hydrochloride can be influenced by environmental factors such as temperature and pH. It is recommended to store the compound in an inert atmosphere at room temperature .

Propiedades

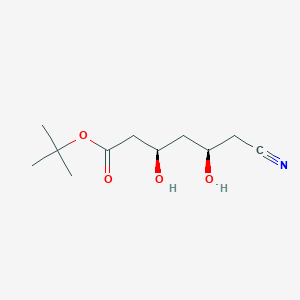

| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-Bromophenylhydrazine hydrochloride involves the reaction of 3-bromonitrobenzene with hydrazine hydrate followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": [ "3-bromonitrobenzene", "hydrazine hydrate", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-bromonitrobenzene in ethanol.", "Step 2: Add hydrazine hydrate to the solution and reflux for several hours.", "Step 3: Cool the mixture to room temperature and filter the precipitate.", "Step 4: Dissolve the precipitate in hydrochloric acid.", "Step 5: Filter the solution and evaporate the solvent to obtain 3-Bromophenylhydrazine hydrochloride." ] } | |

Número CAS |

27246-81-7 |

Fórmula molecular |

C6H8BrClN2 |

Peso molecular |

223.50 g/mol |

Nombre IUPAC |

(3-bromophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |

Clave InChI |

RPYIPFXHIKXRKS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)NN.Cl |

SMILES canónico |

[H+].C1=CC(=CC(=C1)Br)NN.[Cl-] |

Otros números CAS |

27246-81-7 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

1-(3-Bromophenyl)hydrazine Hydrochloride; m-Bromphenylhydrazine Hydrochloride |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

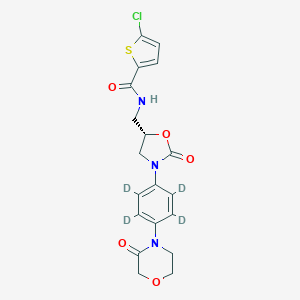

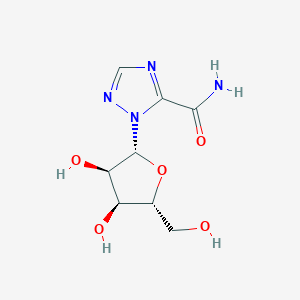

![Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B28890.png)